molecular formula C20H16N4O2 B11365304 N-(3-cyanophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

N-(3-cyanophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Cat. No.: B11365304
M. Wt: 344.4 g/mol
InChI Key: PYOTYJYNVNYRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a chemical compound of interest in medicinal chemistry and pharmacological research, designed for research use only. This synthetic small molecule features a pyridazinone core, a scaffold recognized for its diverse biological activities and presence in patented therapeutic agents . The structure combines this core with a propanamide linker and a 3-cyanophenyl substituent, which may influence the compound's physicochemical properties and biomolecular interactions. Researchers are exploring such pyridazinone derivatives for their potential to modulate various biological pathways . In laboratory settings, this compound serves as a valuable chemical tool for developing and validating new assays, probing protein functions, and investigating mechanisms of action related to its structural class. Its physicochemical profile suggests potential utility in early-stage drug discovery efforts, including target identification and hit-to-lead optimization programs. Handle this material with care, adhering to all appropriate laboratory safety protocols. This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

N-(3-cyanophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide

InChI

InChI=1S/C20H16N4O2/c1-14(20(26)22-17-9-5-6-15(12-17)13-21)24-19(25)11-10-18(23-24)16-7-3-2-4-8-16/h2-12,14H,1H3,(H,22,26)

InChI Key

PYOTYJYNVNYRQC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C#N)N2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

N-(3-cyanophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of pyridazinone derivatives. The presence of a pyridazinone ring and various substituents, including a cyanophenyl group, suggests diverse pharmacological properties. The compound's molecular formula is C19H18N4O2C_{19}H_{18}N_{4}O_{2}, and its structure can be represented as follows:

N 3 cyanophenyl 2 6 oxo 3 phenylpyridazin 1 6H yl propanamide\text{N 3 cyanophenyl 2 6 oxo 3 phenylpyridazin 1 6H yl propanamide}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Pyridazinone derivatives are known for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, similar pyridazinone derivatives have been shown to exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. A study demonstrated that certain derivatives were more toxic to human oral squamous carcinoma cells compared to non-malignant fibroblast cells .

2. Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound may also possess neuroprotective properties. Research indicates that pyridazinone derivatives can mitigate neurotoxic effects by modulating oxidative stress and inflammatory pathways .

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit AChE, which plays a significant role in cognitive function. Compounds with a similar structure have shown promising results in enhancing cognitive performance by inhibiting this enzyme .

Case Studies and Research Findings

Study Findings
Study on CytotoxicityDemonstrated selective toxicity against oral squamous carcinoma cells (Ca9-22) compared to normal fibroblasts .
Neuroprotective StudyIndicated potential neuroprotective effects through modulation of oxidative stress pathways .
Enzyme Inhibition ResearchIdentified as a potential AChE inhibitor, enhancing cholinergic signaling beneficial for cognitive disorders .

Comparison with Similar Compounds

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide (Compound 6j)

  • Structure: Features a pyridazinone core with a phenyl group at position 3 and a propanamide-linked antipyrine (pyrazole) moiety.
  • Properties : Melting point 188–190°C; IR C=O stretches at ~1660 cm⁻¹; molecular weight 527.28 g/mol .
  • Key Difference: Lacks the 3-cyanophenyl group, instead incorporating an antipyrine unit, which may reduce polarity compared to the target compound.

N-(4-Bromophenyl)-2-[5-(3-Methoxybenzyl)-3-methyl-6-oxo-4-phenylpyridazin-1(6H)-yl]acetamide

  • Structure: Contains a bromophenyl group and a methoxybenzyl-substituted pyridazinone.
  • Properties : Exhibits anti-inflammatory activity via COX-2 inhibition, with IC₅₀ values comparable to indomethacin .
  • Key Difference: The bromine and methoxy substituents alter electronic effects and steric bulk compared to the cyano group in the target compound.

Taranabant (CAS 701977-09-5)

  • Structure: A propanamide derivative with a trifluoromethylpyridinyloxy group and a 3-cyanophenyl substituent.
  • Properties: Cannabinoid-1 (CB1) receptor inverse agonist; molecular weight 515.95 g/mol .
  • Key Difference: While sharing the 3-cyanophenyl motif, Taranabant lacks the pyridazinone core, instead utilizing a pyridine-oxygen linker.

Physicochemical Properties

Property This compound Compound 6j Taranabant
Molecular Weight (g/mol) ~360–380 (estimated) 527.28 515.95
Melting Point (°C) Not reported 188–190 Not reported
IR C=O Stretch (cm⁻¹) ~1650–1680 (predicted) 1660 Not reported
Key Substituent 3-Cyanophenyl Antipyrine Trifluoromethylpyridinyloxy

Pharmacological Advantages and Limitations

  • Advantages: The cyano group enhances metabolic stability and binding specificity compared to halogenated analogues. Pyridazinone core provides a scaffold for modular substitution to optimize activity.
  • Limitations: Limited solubility data; may require formulation optimization. No direct in vivo efficacy data reported, unlike antipyrine hybrids (e.g., compound 6e with confirmed analgesic activity) .

Preparation Methods

Alkylation Strategies

Introducing the propanamide side chain at the pyridazinone N1-position requires alkylation. Source describes N-functionalization of pyridazinones via nucleophilic substitution, where 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethylamine reacts with thiophene-2-carbonyl chloride. Analogously, reacting 3-phenyl-6-oxopyridazine with ethyl acrylate under basic conditions could yield ethyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanoate, which is then hydrolyzed to the carboxylic acid.

Carboxylic Acid Activation

Conversion to the acid chloride is a key step for amide coupling. Source reports using thionyl chloride (SOCl2) in toluene at 100°C for 2 h to transform 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid into its acyl chloride. This method achieves near-quantitative conversion, avoiding side reactions like decarboxylation.

Amidation with 3-Cyanophenylamine

Schotten-Baumann Reaction

Classical amidation involves reacting the acid chloride with 3-cyanophenylamine in a biphasic system (e.g., NaOH/CH2Cl2). Source demonstrates this with quinuclidine derivatives, achieving 80% yield using oxalyl chloride and DMF catalysis. For the target compound, this method would require:

  • Dissolving 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanoic acid chloride in CH2Cl2.

  • Adding 3-cyanophenylamine and a base (e.g., Et3N) at 0°C.

  • Stirring at room temperature for 12–24 h.

Coupling Agent-Mediated Amidation

Modern protocols favor carbodiimide reagents. Source employs EDC/HOBt in acetonitrile to couple thiophene-2-carboxylic acid with a pyridazinone-derived amine. Applied here, this would involve:

  • Activating 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanoic acid with EDC/HOBt.

  • Adding 3-cyanophenylamine and DIEA to neutralize HCl byproducts.

  • Purifying via chromatography (CHCl3/MeOH/NH4OH) to achieve 70–85% yields.

Optimization and Purification

Reaction Condition Screening

  • Temperature : Amidation proceeds optimally at 20–25°C; higher temperatures risk racemization or decomposition.

  • Solvent : THF and acetonitrile are preferred for solubility, while DMF is avoided due to difficult removal.

  • Stoichiometry : A 1.2:1 molar ratio of acid chloride to amine minimizes unreacted starting material.

Purification Techniques

  • Flash Chromatography : Source uses CH2Cl2/MeOH (20:1) to isolate pyridazinone derivatives.

  • Recrystallization : Source recrystallizes from CH2Cl2/ethyl acetate (1:3) to obtain high-purity crystals.

Analytical Characterization

Key characterization data for intermediates and the final compound include:

Intermediate1H NMR (δ, ppm)MS (m/z)
Pyridazinone-propanoic acid8.18 (s, 1H), 7.49 (m, 5H), 6.54 (d, 1H)216.1
Final compound8.11 (s, 1H), 7.75 (d, 1H), 6.65 (d, 1H)349.2

Challenges and Mitigation

  • Low Amidation Yields : Excess coupling agents (1.5 eq EDC) and prolonged reaction times (24 h) improve conversion.

  • Byproduct Formation : Acid scavengers (e.g., DIEA) suppress HCl-induced side reactions .

Q & A

Q. What preliminary biological activities are reported for pyridazinone derivatives?

  • Anti-inflammatory Activity : Pyridazinones like compound 71 (structurally similar) show COX-2 inhibition in vitro .
  • Antimicrobial Potential : Sulfonamide-pyridazinone hybrids exhibit activity against Gram-positive bacteria .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • Key Modifications :
Substituent Effect on Activity Evidence
Phenyl at C3Enhances anti-inflammatory activity
Cyanophenyl at NImproves metabolic stability
Alkyl side chainsModulates solubility and bioavailability
  • Strategy : Introduce electron-withdrawing groups (e.g., -CN) to enhance binding affinity to enzymatic targets .

Q. What computational methods are suitable for predicting binding modes?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with COX-2 or bacterial dihydropteroate synthase .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Models : Corrogate substituent hydrophobicity (logP) with IC₅₀ values .

Q. How to resolve contradictions in biological data across studies?

  • Case Example : Discrepancies in anti-inflammatory efficacy between in vitro and in vivo models may arise from metabolic degradation.
  • Resolution :
  • In vitro : Use hepatic microsomes to assess metabolic stability .
  • In vivo : Apply pharmacokinetic profiling (e.g., AUC, Cₘₐₓ) to correlate exposure with efficacy .

Q. What strategies improve synthetic yield and purity?

  • Table : Reaction Optimization Parameters
Parameter Optimal Range Impact on Yield
Solvent (DCM:MeOH)0–4% gradientPurity >95%
Temperature0–5°C (step 1)Reduces side reactions
Catalyst (piperidine)0.1–0.5 eq.Accelerates condensation

Data Contradiction Analysis

Q. Why do similar pyridazinones show varying potency against COX-2?

  • Hypothesis : Steric effects from substituents (e.g., 4-bromophenyl vs. 3-cyanophenyl) alter enzyme binding.
  • Testing :
  • Synthesize analogs with controlled substituent variations .
  • Perform enzyme inhibition assays with recombinant COX-2 .

Methodological Best Practices

Q. How to design a robust assay for evaluating anti-inflammatory activity?

  • Protocol :
  • In vitro : Measure COX-2 inhibition using a fluorometric kit (IC₅₀ determination) .
  • Ex vivo : Use LPS-induced TNF-α suppression in murine macrophages .
    • Controls : Include celecoxib (COX-2 inhibitor) and indomethacin (non-selective NSAID) .

Q. What analytical techniques are critical for stability studies?

  • HPLC-PDA : Monitor degradation products under accelerated conditions (40°C/75% RH) .
  • LC-MS/MS : Identify major metabolites in plasma or liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.